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Introduction
The long-term in vitro culture of leukemia cells is an essential tool for studying leukemia

biology, identifying novel therapeutic targets, and screening potential drug candidates. Mouse

models of leukemia are particularly valuable for their genetic tractability and their ability to

recapitulate human disease. This document provides detailed protocols for the long-term

culture of an established mouse myeloid leukemia cell line, C1498, as well as methods for co-

culture with a feeder layer to support more fastidious leukemia cells, and adaptation to serum-

free media for a more defined culture environment.
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Component
Base Medium
(Serum-
Supplemented)

Feeder Layer
Medium (MEF)

Serum-Free
Adaptation Medium
(Example)

Basal Medium DMEM or RPMI 1640 DMEM, High Glucose

Commercially

available serum-free

medium (e.g.,

StemSpan™ SFEM II)

or custom formulation

Serum
10% Fetal Bovine

Serum (FBS)

10% FBS (ESC-

Qualified)

Initially 5-10% FBS,

gradually reduced

Antibiotics
1% Penicillin-

Streptomycin

1% Penicillin-

Streptomycin

1% Penicillin-

Streptomycin

Amino Acids
2 mM L-glutamine (or

GlutaMAX™)

1% MEM Non-

Essential Amino Acids

As per serum-free

medium formulation

Other Supplements -
0.1 mM β-

mercaptoethanol

Cytokines (e.g., SCF,

TPO, IL-3, IL-6)

Table 2: Quantitative Data for C1498 Mouse Leukemia
Cell Culture

Parameter Value Source

Cell Type
Lymphoblast (classified as

acute myeloid leukemia)

Organism
Mus musculus (C57BL/6

mouse)

Seeding Density 1 to 3 x 10⁵ viable cells/mL

Saturation Density 1 to 2 x 10⁶ viable cells/mL

Median Survival (in vivo) Approximately 23 days [1]

Subculture Conditions
Centrifuge at 125 x g for 5-10

minutes
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Experimental Protocols
Protocol 1: Standard Long-Term Culture of C1498 Mouse
Leukemia Cells
This protocol describes the routine maintenance of the C1498 cell line.

Materials:

C1498 cells (e.g., ATCC TIB-49)

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (100X)

Sterile tissue culture flasks (T-25 or T-75)

Sterile conical tubes (15 mL and 50 mL)

Humidified incubator at 37°C with 5% CO₂

Procedure:

Media Preparation: Prepare complete growth medium by supplementing the basal medium

(DMEM or RPMI 1640) with 10% FBS and 1% Penicillin-Streptomycin.

Thawing Cryopreserved Cells: a. Rapidly thaw the vial of frozen cells in a 37°C water bath

for approximately 2 minutes. b. Decontaminate the outside of the vial with 70% ethanol. c.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium. d. Centrifuge at 125 x g for 5-10 minutes to pellet the cells. e.

Aspirate the supernatant containing the cryoprotectant and resuspend the cell pellet in 10 mL

of fresh complete growth medium.

Initiating the Culture: a. Transfer the cell suspension to a T-75 flask. b. Incubate at 37°C in a

humidified atmosphere with 5% CO₂.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Maintaining the Culture: a. Monitor the cell density and viability every 2-3 days using a

hemocytometer and trypan blue exclusion. b. When the cell density reaches 1-2 x 10⁶

cells/mL, subculture the cells. c. To subculture, transfer the desired volume of cell

suspension to a sterile conical tube. d. Centrifuge at 125 x g for 5-10 minutes. e. Resuspend

the cell pellet in fresh complete growth medium at a seeding density of 1-3 x 10⁵ cells/mL. f.

Alternatively, cultures can be maintained by adding fresh medium to dilute the cell

suspension to the recommended seeding density.

Protocol 2: Long-Term Co-culture with a Mitotically
Inactivated MEF Feeder Layer
This protocol is suitable for more sensitive mouse leukemia cells or for studies investigating the

interaction with the bone marrow microenvironment.

Materials:

Mouse Embryonic Fibroblasts (MEFs)

Mitomycin C (10 µg/mL) or access to a gamma irradiator

0.1% Gelatin solution

MEF medium (DMEM with 10% FBS, 1% Pen-Strep, 1% NEAA)

Mouse leukemia cells

Leukemia cell growth medium (as per cell requirements, may be supplemented with

cytokines)

Procedure:

Prepare Gelatin-Coated Plates: a. Coat the surface of tissue culture plates with 0.1% gelatin

solution. b. Incubate at room temperature for at least 2 hours.[2] c. Aspirate the excess

gelatin solution before use.[2]

Mitotic Inactivation of MEFs (Mitomycin C method): a. Culture MEFs until they reach

confluency. b. Add Mitomycin C solution (10 µg/mL) to the confluent MEF monolayer.[3] c.
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Incubate for 2-3 hours at 37°C.[2] d. Aspirate the Mitomycin C solution and wash the cells 3-

5 times with sterile PBS to remove any residual drug.[2][3]

Plating the Feeder Layer: a. Dissociate the mitotically inactivated MEFs using trypsin. b.

Centrifuge the cells and resuspend in MEF medium. c. Plate the MEFs onto the gelatin-

coated plates at a density of approximately 3 x 10⁵ cells/mL.[2] d. Allow the feeder layer to

attach and form a monolayer overnight.

Co-culturing Leukemia Cells: a. Aspirate the MEF medium from the feeder layer. b. Add the

mouse leukemia cell suspension in their appropriate growth medium to the feeder layer. c.

Incubate at 37°C with 5% CO₂. The leukemia cells will grow in suspension over the adherent

feeder layer. d. To passage, gently collect the suspension cells, leaving the feeder layer

intact. Centrifuge the leukemia cells and resuspend in fresh medium, then plate onto a fresh

feeder layer.

Protocol 3: Adaptation of Mouse Leukemia Cells to
Serum-Free Medium
This protocol describes a general procedure for weaning cells off serum to create a chemically

defined culture environment.

Materials:

Mouse leukemia cells growing robustly in serum-containing medium

Serum-containing complete growth medium

Target serum-free medium (SFM), supplemented with appropriate cytokines (e.g., SCF, TPO,

IL-3, IL-6)

Procedure (Sequential Adaptation):[4][5]

Initial Seeding: a. Start with a healthy, actively dividing culture of leukemia cells in their

standard serum-containing medium (e.g., 10% FBS). b. Subculture the cells into a medium

containing a reduced concentration of serum, for example, a 1:1 mixture of serum-containing

medium and SFM (resulting in 5% FBS).
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Gradual Weaning: a. Culture the cells in the 5% FBS medium for 2-3 passages, or until the

growth rate and viability are stable. b. In the next subculture, further reduce the serum

concentration by half (e.g., to 2.5% FBS). c. Continue this process of halving the serum

concentration at each subsequent passage (e.g., 1.25%, 0.6%, etc.).[5]

Transition to 100% SFM: a. Once the cells are growing well in a very low serum

concentration (e.g., <0.5%), transfer them to 100% SFM. b. Monitor the cells closely for

viability and growth. It is common to observe an initial drop in viability and a slower growth

rate.[5]

Stabilization: a. Passage the cells in 100% SFM for at least 3-5 passages until the viability is

consistently >90% and the growth rate is stable.[4][6] b. If cells struggle at any step, maintain

them at the previous, higher serum concentration for a few more passages before attempting

to reduce the serum again.[4][5]
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Caption: Experimental workflow for long-term culture of mouse leukemia cells.
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Caption: TNF-α/NF-κB signaling promotes leukemia cell survival via a positive feedback loop.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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